molecular formula C24H22N2O4 B2354625 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(p-tolyloxy)acetamide CAS No. 922061-22-1

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(p-tolyloxy)acetamide

Katalognummer B2354625
CAS-Nummer: 922061-22-1
Molekulargewicht: 402.45
InChI-Schlüssel: ILWZPNZASDRCMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(p-tolyloxy)acetamide is a useful research compound. Its molecular formula is C24H22N2O4 and its molecular weight is 402.45. The purity is usually 95%.
The exact mass of the compound N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(p-tolyloxy)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(p-tolyloxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(p-tolyloxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Properties A pivotal aspect of research on compounds structurally related to N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(p-tolyloxy)acetamide involves the synthesis and evaluation of their pharmacological properties. For instance, Ohshima et al. (1992) synthesized a series of 11-substituted 6,11-dihydrodibenz[b,e]oxepin derivatives, demonstrating potent antiallergic effects through inhibitory actions on passive cutaneous anaphylaxis in rats and IgG1-mediated bronchoconstriction in guinea pigs. The study indicates the critical role of structural elements such as the dibenzoxepin ring system in enhancing antiallergic activity, providing insight into the therapeutic potential of related compounds (Ohshima et al., 1992).

Chemical Analysis and Drug Combinations Research also extends to the instrumental analysis of compounds with similar structural motifs, highlighting their roles in combination therapies for allergies and hypertension. A review by Mahmoud M et al. (2020) discusses methods developed for the determination of antihistaminic drugs, including olopatadine HCl, which shares structural similarities with the compound . This review emphasizes the significance of analytical techniques in understanding the pharmacokinetics and interactions of these compounds in therapeutic contexts (Mahmoud M et al., 2020).

Heterocyclic Chemistry The research on heterocyclic compounds, including dibenzoxepin derivatives, underlines the versatility of these molecules in synthesizing novel therapeutic agents. Studies like those conducted by Kumar et al. (2007), which explore the annulation of dibenzoxepinones with various heterocycles, exemplify the synthetic utility of dibenzoxepin derivatives in creating diverse pharmacological agents. Such research underscores the compound's relevance in medicinal chemistry and drug design (Kumar et al., 2007).

Therapeutic Application Studies Further studies focus on the therapeutic applications of dibenzoxepin derivatives, investigating their effects on various biological targets and diseases. For example, research into the antiallergic and anti-inflammatory potential of these compounds, as demonstrated by Ackrell et al. (1978), who synthesized and evaluated the antiinflammatory activity of dibenzo[b,e]thiepin derivatives, highlights the broad therapeutic applications of these molecules. Such studies contribute to our understanding of the compound's pharmacodynamics and potential therapeutic roles (Ackrell et al., 1978).

Eigenschaften

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-(4-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c1-15-4-8-18(9-5-15)29-14-23(27)25-17-7-11-21-19(13-17)24(28)26(3)20-12-16(2)6-10-22(20)30-21/h4-13H,14H2,1-3H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWZPNZASDRCMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)N(C3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.